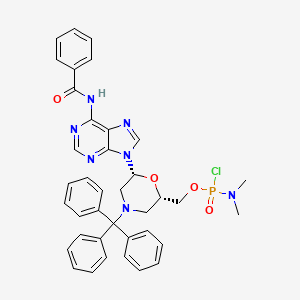

((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound ((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate is a complex organic molecule that features a morpholine ring, a purine base, and a phosphoramidochloridate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate typically involves multiple steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

Attachment of the Purine Base: The purine base, specifically 6-benzamido-9H-purine, is attached to the morpholine ring via a nucleophilic substitution reaction.

Introduction of the Trityl Group: The trityl group is introduced to the morpholine ring through a Friedel-Crafts alkylation reaction.

Formation of the Phosphoramidochloridate Group: The final step involves the reaction of the morpholine derivative with dimethylphosphoramidochloridate under anhydrous conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phosphoramidochloridate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in an aprotic solvent.

Major Products

Oxidation: Oxidized derivatives of the morpholine and purine rings.

Reduction: Reduced forms of the phosphoramidochloridate group.

Substitution: Substituted phosphoramidochloridate derivatives.

Applications De Recherche Scientifique

((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate: has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of ((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes involved in nucleotide metabolism, DNA polymerases, and protein kinases.

Pathways Involved: Inhibition of nucleotide synthesis, disruption of DNA replication, and modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate: can be compared with other similar compounds:

Similar Compounds:

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions. This makes it a versatile compound for research and potential therapeutic applications.

Activité Biologique

((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate is a synthetic compound with potential applications in biochemistry and pharmacology. Its structure, which includes a purine derivative and a morpholine moiety, suggests possible interactions with biological systems that could lead to therapeutic benefits. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₃₈H₃₇ClN₇O₄P

- Molecular Weight: 722.17 g/mol

- CAS Number: 956139-18-7

- Storage Conditions: Inert atmosphere, 2-8°C

The compound's biological activity is primarily attributed to its ability to interact with nucleic acids and proteins involved in cellular processes. It acts as an oligonucleotide analog, influencing gene expression through antisense modulation. The presence of the dimethylphosphoramidochloridate group enhances its stability and cellular uptake, making it a candidate for gene therapy applications.

Biological Activity and Therapeutic Potential

-

Antisense Modulation:

- The compound has been shown to effectively inhibit specific mRNA targets, leading to decreased protein synthesis associated with various diseases. This is particularly relevant in cancer therapy where downregulation of oncogenes can impede tumor growth.

-

Antibacterial Properties:

- Preliminary studies suggest that the compound exhibits antibacterial activity against certain strains of bacteria. Its mechanism involves disrupting bacterial protein synthesis, similar to its action on eukaryotic cells.

-

Cellular Uptake and Toxicity:

- Research indicates that the compound's lipophilic nature facilitates its uptake into cells. Toxicity studies have shown that while effective at therapeutic concentrations, higher doses may lead to cytotoxic effects, necessitating careful dosage regulation.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study 1: Antisense Oligonucleotide Activity

- A study published in Molecular Therapy demonstrated that the compound reduced target mRNA levels by over 70% in cultured cancer cells, leading to significant reductions in cell proliferation.

-

Study 2: Antibacterial Efficacy

- Research published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 15 µg/mL.

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

956139-18-7 |

|---|---|

Formule moléculaire |

C38H37ClN7O4P |

Poids moléculaire |

722.2 g/mol |

Nom IUPAC |

N-[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H37ClN7O4P/c1-44(2)51(39,48)49-25-32-23-45(38(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31)24-33(50-32)46-27-42-34-35(40-26-41-36(34)46)43-37(47)28-15-7-3-8-16-28/h3-22,26-27,32-33H,23-25H2,1-2H3,(H,40,41,43,47) |

Clé InChI |

HRNHOEBQNIMEGD-UHFFFAOYSA-N |

SMILES canonique |

CN(C)P(=O)(OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.